
3,4,5,6-Tetramethyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetramethyl-2H-pyran-2-one is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol This compound is characterized by a pyran ring substituted with four methyl groups at positions 3, 4, 5, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetramethyl-2H-pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5,6-Tetramethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetramethyl-2H-pyran-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 3,4,5,6-Tetramethyl-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to various biological responses, including inhibition or activation of specific cellular processes .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A saturated six-membered ring with one oxygen atom, used as a solvent and in organic synthesis.
2H-Pyran-2-one: A parent compound with a similar structure but without the methyl substitutions.
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: A related compound with two methyl groups, used in flavor and fragrance industries.
Uniqueness: 3,4,5,6-Tetramethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise molecular characteristics .
Eigenschaften
CAS-Nummer |
51595-76-7 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3,4,5,6-tetramethylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(4)11-9(10)7(5)3/h1-4H3 |
InChI-Schlüssel |
PWVOLXSMGIMTLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC(=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


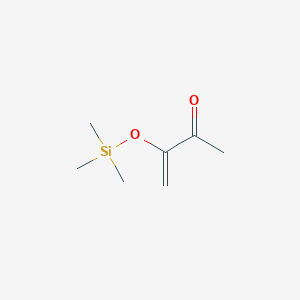
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
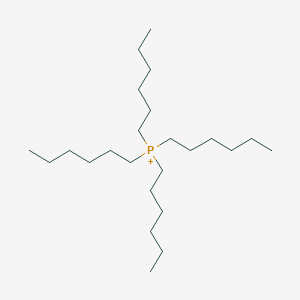
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
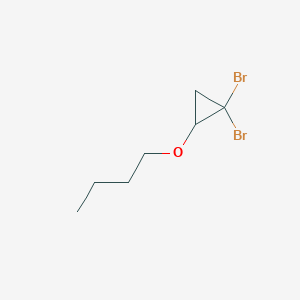
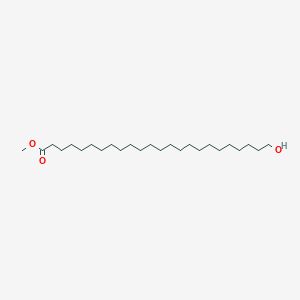
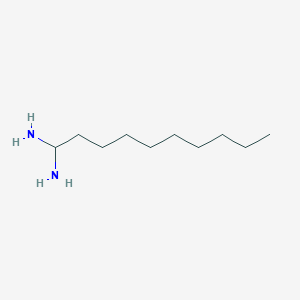
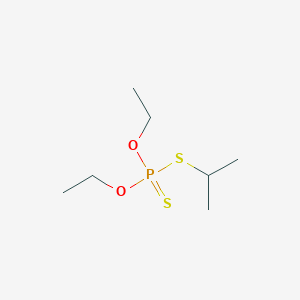
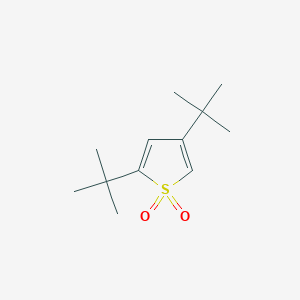
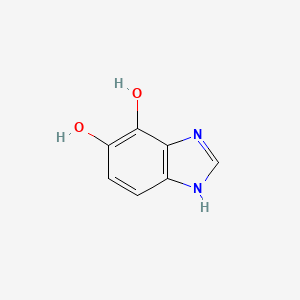
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
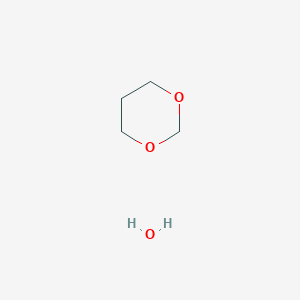
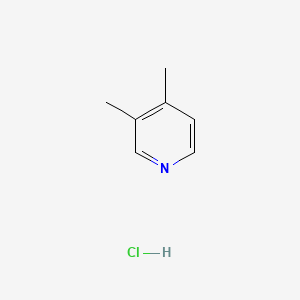
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
